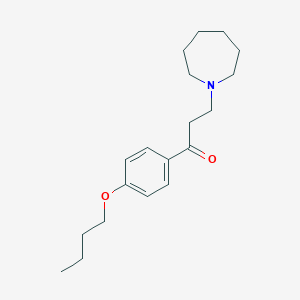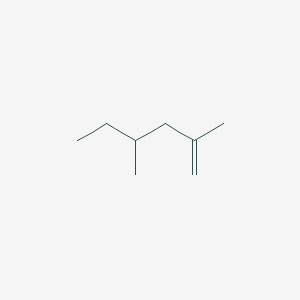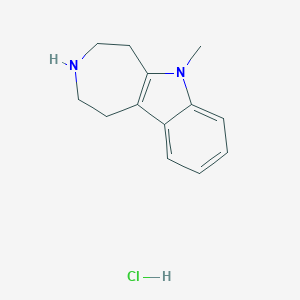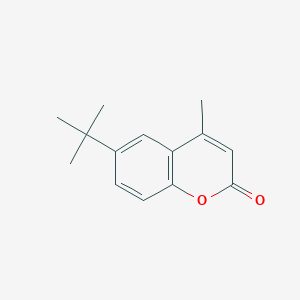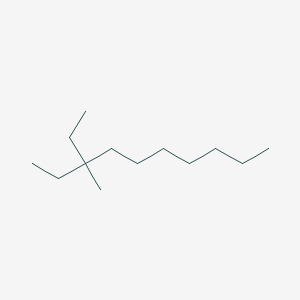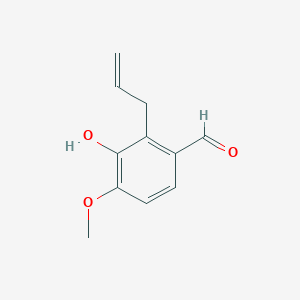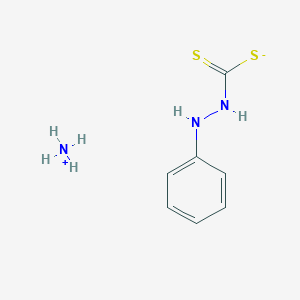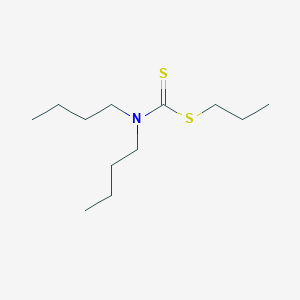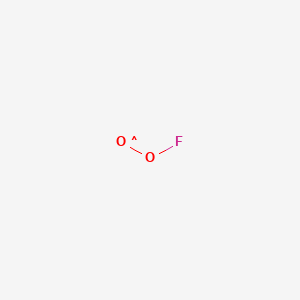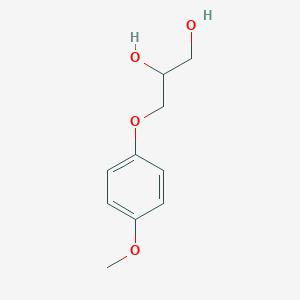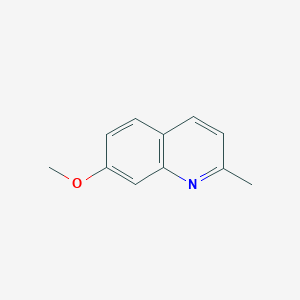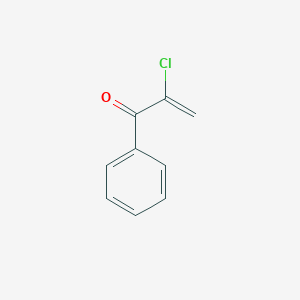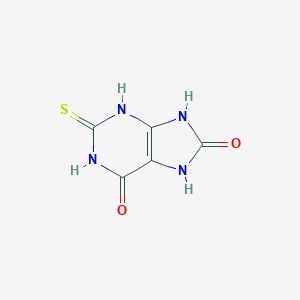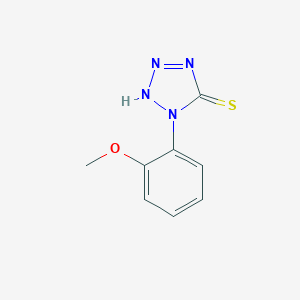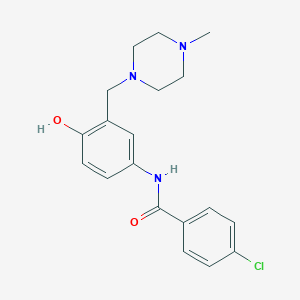
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
作用機序
The mechanism of action of Benzanilide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. Benzanilide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and behavior.
生化学的および生理学的効果
Benzanilide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function and memory. Benzanilide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of specific receptors in the brain.
実験室実験の利点と制限
Benzanilide has several advantages and limitations for lab experiments. One advantage is its ability to selectively target specific receptors and enzymes, making it a valuable tool for investigating the role of these molecules in biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of Benzanilide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of Benzanilide. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzanilide and its potential applications in various fields of research. Finally, the development of new derivatives of Benzanilide may lead to the discovery of even more potent and selective inhibitors of specific receptors and enzymes.
合成法
The synthesis method of Benzanilide involves the reaction of 4-chloro-4'-hydroxybenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting compound is then treated with benzoyl chloride to yield the final product. The synthesis of Benzanilide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
Benzanilide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. Benzanilide has been used as a tool to study the mechanism of action of various drugs and to investigate the role of specific receptors in biological systems.
特性
CAS番号 |
17183-40-3 |
|---|---|
製品名 |
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)- |
分子式 |
C19H22ClN3O2 |
分子量 |
359.8 g/mol |
IUPAC名 |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
InChIキー |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
正規SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
その他のCAS番号 |
17183-40-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



